

# 4-Methylchalcone: A Comprehensive Technical Guide for Drug Discovery and Development

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## Compound of Interest

Compound Name: 4-Methylchalcone

Cat. No.: B181299

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylchalcone**, a prominent member of the chalcone family of compounds. Chalcones, characterized by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system linking two aromatic rings, are precursors in flavonoid biosynthesis and have garnered significant attention for their diverse pharmacological activities. [1][2][3] This document details the physicochemical properties, synthesis, biological activities, and mechanisms of action of **4-Methylchalcone** and its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.

## Physicochemical Properties of 4-Methylchalcone

The fundamental physicochemical properties of **4-Methylchalcone** are summarized in the table below. It is important to note that different isomers of methylchalcone exist, each with a unique CAS number. This guide focuses on **4-Methylchalcone**, with data for its 4'-isomer also provided for comparative purposes.

Property	Value	Reference(s)
IUPAC Name	(E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one	[4]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O	[4]
Molecular Weight	222.28 g/mol	[4]
CAS Number	4224-87-7, 22252-14-8	[4][5]
Synonyms	Phenyl p-methylstyryl ketone, (4-Methylbenzylidene)acetophenone	[4]
Isomer: 4'-Methylchalcone		
IUPAC Name	(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one	
CAS Number	4224-96-8	

## Synthesis of 4-Methylchalcone

The most common and efficient method for synthesizing **4-Methylchalcone** is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[1][3]

## Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a conventional solvent-based synthesis of **4-Methylchalcone**.

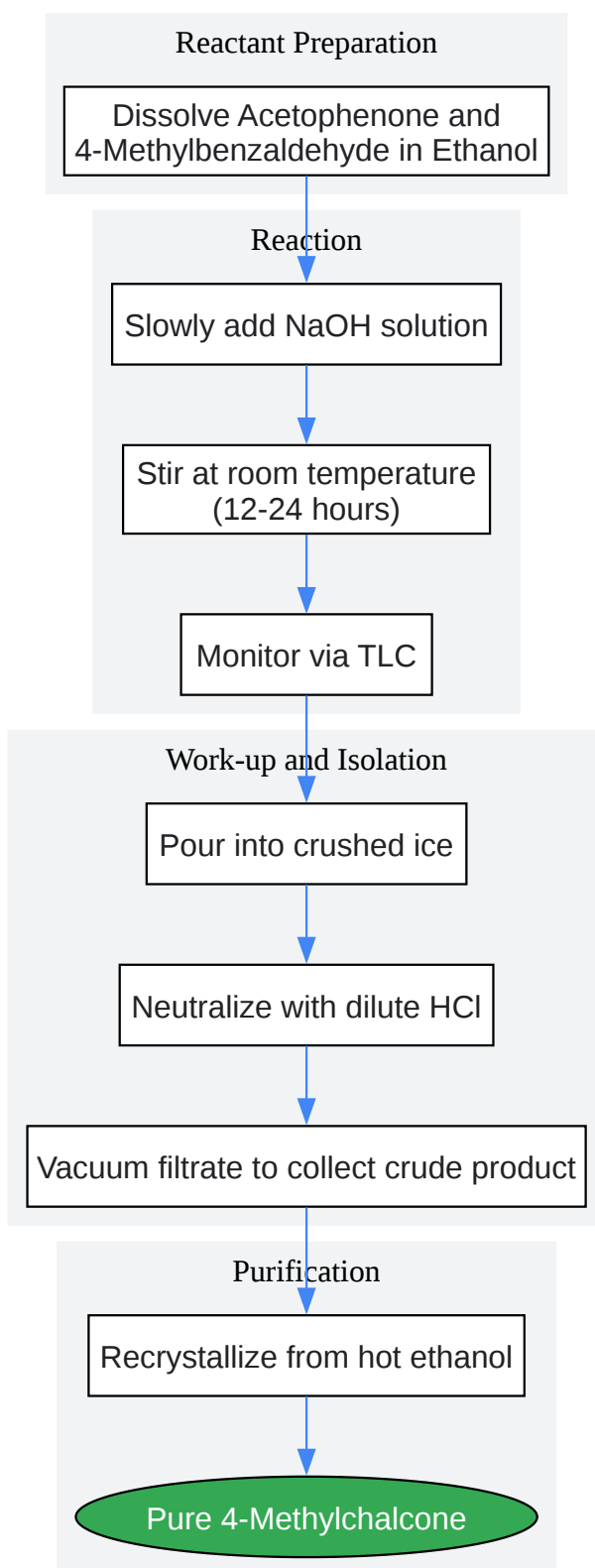
Materials:

- 4-Methylbenzaldehyde
- Acetophenone
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

- Ethanol (95%)
- Distilled water
- Dilute Hydrochloric acid (HCl)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Beakers
- Büchner funnel and filter paper
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- **Reactant Preparation:** In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 4-methylbenzaldehyde in 20-30 mL of ethanol.
- **Catalyst Addition:** While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 5-10 mL of water).
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using TLC.
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.
- **Neutralization:** Acidify the mixture with dilute hydrochloric acid to a neutral pH.
- **Isolation of Crude Product:** Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and allow it to dry.
- **Purification:** Recrystallize the crude product from hot ethanol to obtain pure **4-Methylchalcone**.<sup>[6]</sup>



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Caption: Experimental workflow for the synthesis of **4-Methylchalcone**.

## Biological Activities and Therapeutic Potential

Chalcone derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.<sup>[3][7]</sup> The therapeutic potential of **4-Methylchalcone** and its analogs is highlighted by their anticancer, anti-inflammatory, and other pharmacological properties.

### Anticancer Activity

Derivatives of **4-Methylchalcone** have demonstrated significant cytotoxicity against various human cancer cell lines.<sup>[8]</sup> The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.<sup>[8][9]</sup>

Chalcone Derivative	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference(s)
4-Methoxychalcone derivative	MCF-7 (Breast)	3.44 ± 0.19	<sup>[9][10]</sup>
4-Methoxychalcone derivative	HepG2 (Liver)	4.64 ± 0.23	<sup>[9][10]</sup>
4-Methoxychalcone derivative	HCT116 (Colon)	6.31 ± 0.27	<sup>[9][10]</sup>
2'-amino-4-methylchalcone	-	31-38	<sup>[11]</sup>

One of the mechanisms underlying the anticancer activity of some chalcones is the inhibition of topoisomerase IIA, an essential enzyme in DNA replication.<sup>[11]</sup> Specifically, 2'-amino-**4-methylchalcone** has been shown to inhibit the transcription of the TOP2A and TP53 genes.<sup>[11]</sup>

### Anti-inflammatory Activity

Chalcones are recognized for their anti-inflammatory properties, which are often linked to their ability to modulate key inflammatory signaling pathways.<sup>[9][12]</sup> Derivatives of 4-methoxychalcone have been shown to exert anti-inflammatory effects by activating Peroxisome

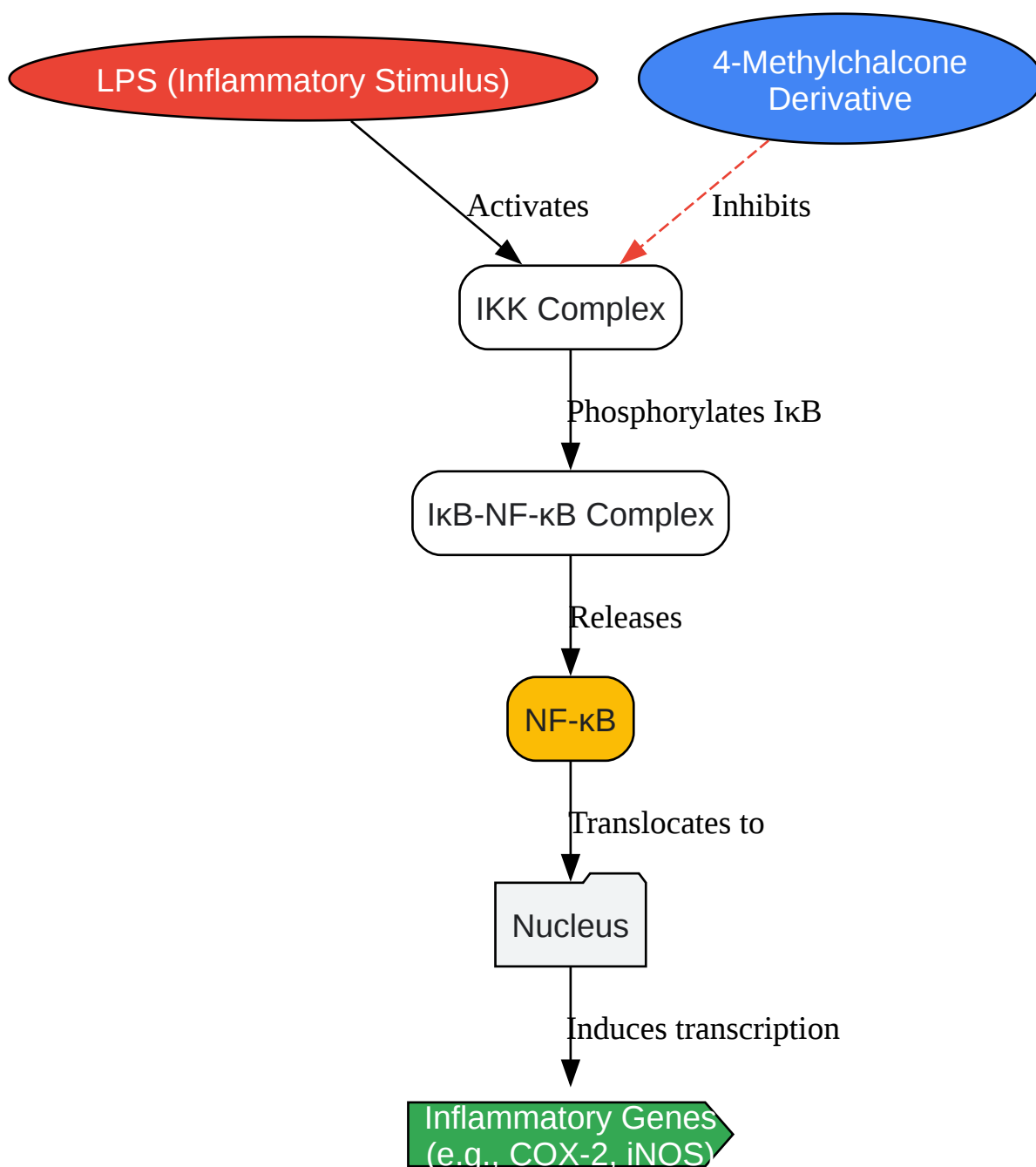
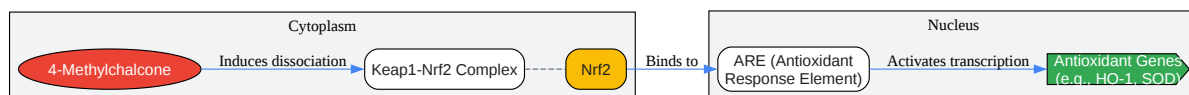
Proliferator-Activated Receptor gamma (PPAR $\gamma$ ) and by counteracting the effects of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).<sup>[12]</sup> Furthermore, some chalcone analogs inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.<sup>[13][14]</sup>

## Mechanisms of Action and Signaling Pathways

The diverse biological activities of **4-Methylchalcone** and its derivatives stem from their interaction with multiple cellular signaling pathways.

### Keap1-Nrf2 Antioxidant Pathway

Chalcones, including 4-Methoxychalcone, can activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.<sup>[15]</sup> Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to inducers like certain chalcones, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes.<sup>[15]</sup>



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- To cite this document: BenchChem. [4-Methylchalcone: A Comprehensive Technical Guide for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181299#cas-number-and-molecular-weight-of-4-methylchalcone]



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